molecular formula C22H26N2O5S B3144076 2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid CAS No. 543695-33-6

2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B3144076
CAS No.: 543695-33-6
M. Wt: 430.5 g/mol
InChI Key: BADFKMASZGUKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(N-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid ( 543695-33-6) is a chemical compound with the molecular formula C22H26N2O5S and a molecular weight of 430.52 . This reagent features a cyclohexane-1-carboxylic acid core, a functional group known for its polarity and ability to participate in hydrogen bonding both as a donor and acceptor . The molecule is further characterized by a sulfamoyl linker attached to a 3,5-dimethylphenyl group and a carbamoyl bridge, creating a multifunctional structure of interest in medicinal chemistry and drug discovery research . The presence of the carboxylic acid group makes it a potential candidate for further synthetic modification, such as salt formation or esterification, which are common reactions for this functional class . Researchers may explore its application as a building block for the synthesis of more complex molecules or investigate its potential as a pharmacological tool, leveraging the sulfonamide and anilide motifs often found in bioactive compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-14-11-15(2)13-17(12-14)24-30(28,29)18-9-7-16(8-10-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h7-13,19-20,24H,3-6H2,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFKMASZGUKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 3,5-dimethylphenylamine with chlorosulfonic acid to form 3,5-dimethylphenylsulfonamide.

    Coupling with Phenyl Isocyanate: The sulfamoyl intermediate is then reacted with phenyl isocyanate to form the corresponding phenylcarbamoyl derivative.

    Cyclohexane Carboxylation: The final step involves the coupling of the phenylcarbamoyl derivative with cyclohexane-1-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfamoyl or carbamoyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfamoyl and carbamoyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with analogs:

Compound Name Molecular Weight (g/mol) Substituent on Sulfamoyl Key Functional Groups Applications
2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid ~370 (estimated) 3,5-Dimethylphenyl Cyclohexane carboxylic acid, sulfamoyl Pharmaceutical intermediate, research
2-((4-(N-isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 817187-19-2) 368.45 Isopropyl Cyclohexane carboxylic acid, sulfamoyl Intermediate, fine chemicals
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...-thiazolidine-4-carboxylic acid Not reported - Thiazolidine, multiple amides Pharmacopeial standards, research
3-O-Feruloylquinic Acid Not reported Feruloyl group Quinic acid, phenolic ester Reference standard, pharmacological research

Key Differences and Implications

  • Substituent Effects : The 3,5-dimethylphenyl group in the target compound provides greater steric hindrance and hydrophobicity compared to the isopropyl group in its analog . This may enhance binding to hydrophobic protein pockets but reduce solubility.
  • Applications : While the target compound and its isopropyl analog are intermediates, 3-O-Feruloylquinic Acid () is a natural product derivative used primarily as a reference standard, highlighting divergent use cases despite shared carboxylic acid groups .

Computational and Experimental Insights

  • Binding Affinity Predictions : AutoDock’s Lamarckian genetic algorithm () suggests that bulky substituents like 3,5-dimethylphenyl may improve binding energy in hydrophobic environments compared to smaller groups (e.g., isopropyl) .
  • Molecular Dynamics : Amber simulations () could assess the conformational stability of the cyclohexane backbone in solution, a critical factor for bioavailability .
  • Pharmacopeial Relevance : The thiazolidine derivatives in , though structurally distinct, underscore the importance of carbamoyl and sulfamoyl groups in regulatory-grade compounds .

Biological Activity

The compound 2-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is a sulfamoyl-containing derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C21H26N2O4S
  • CAS Number : 433324-06-2

The compound features a cyclohexane core with a carboxylic acid group, linked to a sulfamoyl group and a dimethylphenyl substituent.

Research indicates that compounds with sulfamoyl groups can modulate various biological pathways. The primary mechanism involves the enhancement of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for immune response and inflammation regulation. In a study using high-throughput screening with NF-κB reporter assays, similar compounds were shown to significantly enhance NF-κB activity in response to lipopolysaccharides (LPS), suggesting that sulfamoyl derivatives may act as immune adjuvants .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl ring and cyclohexane backbone can lead to variations in potency. For instance, altering the substituents on the 3 and 5 positions of the dimethylphenyl group has been shown to affect NF-κB activation levels significantly. Compounds with specific bis-substituted configurations exhibited enhanced activity compared to their mono-substituted counterparts .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of this compound and similar derivatives:

Compound Biological Activity IC50 Value (µM) Notes
Compound 1NF-κB Activation0.4 ± 0.02Most potent in enhancing NF-κB activity in LPS presence .
Compound 2Tyrosinase Inhibition18.17 ± 1.0Significant antioxidant potential .
Compound 3Cytoprotective EffectsNot specifiedProtects against DNA damage in colon fibroblasts .

Case Studies

  • NF-κB Activation Study : A study evaluated various sulfamoyl derivatives for their ability to activate NF-κB in THP1 cells. The results indicated that certain modifications could enhance this activity significantly, positioning these compounds as potential therapeutic agents in inflammatory diseases .
  • Antioxidant and Tyrosinase Inhibition : Another investigation focused on thiazolidine derivatives, which share structural similarities with our compound. These derivatives demonstrated notable antioxidant properties and tyrosinase inhibitory activity, highlighting the potential for similar activities in our target compound .
  • Cytoprotective Effects in Colon Fibroblasts : Research on related compounds showed promising cytoprotective effects against carcinogen-induced DNA damage, suggesting that our compound could possess similar protective capabilities through modulation of oxidative stress pathways .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on stepwise coupling reactions. For example:

  • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent to enhance carbamoyl bond formation.
  • Employ dry dimethylformamide (DMF) as a solvent with diisopropylethylamine (DIPEA) as a base to stabilize intermediates.
  • Control reaction temperatures (e.g., 0–25°C) to minimize side reactions.
  • Purify the final product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Advanced: How should researchers design experiments to assess the compound’s stability under physiological conditions?

Methodological Answer:
Design accelerated stability studies using:

  • Buffered solutions (e.g., phosphate-buffered saline at pH 7.4 and 5.0) incubated at 37°C to simulate bodily conditions.
  • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to monitor degradation products over time.
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress to identify vulnerable functional groups (e.g., sulfamoyl or carbamoyl bonds).
  • Quantify degradation kinetics using Arrhenius equations to extrapolate shelf-life predictions .

Basic: What analytical techniques are critical for confirming the compound’s structural identity?

Methodological Answer:
Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the cyclohexane ring, sulfamoyl, and carbamoyl groups (e.g., δ 1.5–2.5 ppm for cyclohexane protons, δ 120–130 ppm for aromatic carbons).
  • Infrared Spectroscopy (IR) : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • HPLC with UV detection : Assess purity (>98%) and retention time consistency .

Advanced: How can contradictory data on the compound’s enzymatic inhibition efficacy be resolved?

Methodological Answer:
Address discrepancies by:

  • Standardizing assay conditions : Ensure consistent pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted γ-secretase).
  • Orthogonal assays : Compare results from fluorescence-based assays (e.g., FRET substrates) with colorimetric methods (e.g., chromogenic peptide cleavage).
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates to account for variability.
  • Competitive binding studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .

Basic: Which solvents are optimal for solubilizing this compound in in vitro assays?

Methodological Answer:

  • Primary stock : Dissolve in dimethyl sulfoxide (DMSO) at 10–50 mM, ensuring minimal water content to prevent hydrolysis.
  • Working solutions : Dilute in aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity.
  • Alternatives : Test co-solvents like ethanol or polyethylene glycol (PEG-400) if DMSO interferes with assay readouts.
  • Precipitation check : Monitor solubility via dynamic light scattering (DLS) or turbidity measurements during assay optimization .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting γ-secretase inhibition?

Methodological Answer:

  • Synthetic modifications : Vary substituents on the 3,5-dimethylphenyl group (e.g., halogenation, methoxy groups) and cyclohexane-carboxylic acid moiety (e.g., esterification, amidation).
  • In vitro screening : Test derivatives in γ-secretase inhibition assays using cell-free systems (e.g., purified enzyme) and cell-based models (e.g., APP-transfected HEK293 cells).
  • Computational docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding poses within the γ-secretase active site, focusing on sulfamoyl and carbamoyl interactions.
  • Meta-analysis : Cross-reference results with structurally similar compounds (e.g., cis-4-[(4-Chlorophenyl)sulfonyl] derivatives) to identify conserved pharmacophores .

Basic: What are the key considerations for scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Reagent stoichiometry : Optimize equivalents of sulfamoyl chloride and carbamoyl precursors to minimize excess reagent use.
  • Solvent volume reduction : Transition from batch to flow chemistry for controlled mixing and heat dissipation.
  • Purification scalability : Replace column chromatography with recrystallization (e.g., using toluene/hexane) or centrifugal partition chromatography.
  • Quality control : Implement in-process HPLC monitoring to detect intermediates and byproducts during scale-up .

Advanced: How to evaluate the compound’s potential off-target effects in a kinase inhibition panel?

Methodological Answer:

  • Broad-spectrum screening : Use kinase profiling services (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM concentration.
  • Selectivity scoring : Calculate Gini scores to quantify selectivity; values >0.7 indicate high specificity.
  • Cellular validation : Perform phosphoproteomics (LC-MS/MS) in relevant cell lines to identify unintended phosphorylation changes.
  • Structural analysis : Compare the compound’s ATP-binding site interactions with known kinase inhibitors using X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.